molecular formula C18H18FNO3 B2768570 {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE CAS No. 1794935-15-1

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE

Cat. No.: B2768570
CAS No.: 1794935-15-1
M. Wt: 315.344
InChI Key: JMYQPOPYCUMSCQ-UHFFFAOYSA-N
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Description

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is an organic compound that features a benzylamine moiety substituted with dimethyl groups and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the reaction of 3,4-dimethylbenzylamine with 2-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoate ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenyl 2-fluorobenzoate
  • 3-benzyl-2-oxo-2H-chromen-4-yl 2-fluorobenzoate
  • Diphenylmethane derivatives

Uniqueness

{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzylamine moiety with a fluorobenzoate ester makes it a valuable compound for various applications .

Properties

IUPAC Name

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-12-7-8-14(9-13(12)2)10-20-17(21)11-23-18(22)15-5-3-4-6-16(15)19/h3-9H,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYQPOPYCUMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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